Bienvenue dans la boutique en ligne BenchChem!

Clevidipine, (R)-

stereoselective protein binding enantioselective pharmacokinetics free drug concentration

(R)-Clevidipine (CAS 167356-40-3) is the (−)-R-enantiomer of the dihydropyridine L-type calcium channel blocker clevidipine butyrate. It is distinguished from its (S)-counterpart by stereoselective interactions with plasma proteins and blood esterases that produce quantifiable differences in hydrolysis kinetics, protein binding, and pharmacokinetic disposition.

Molecular Formula C21H23Cl2NO6
Molecular Weight 456.3 g/mol
CAS No. 167356-40-3
Cat. No. B8700461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClevidipine, (R)-
CAS167356-40-3
Molecular FormulaC21H23Cl2NO6
Molecular Weight456.3 g/mol
Structural Identifiers
SMILESCCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
InChIInChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3/t18-/m1/s1
InChIKeyKPBZROQVTHLCDU-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Clevidipine (CAS 167356-40-3): Enantiomer-Specific Profile of an Ultrashort-Acting Dihydropyridine Calcium Channel Blocker for Research and Analytical Applications


(R)-Clevidipine (CAS 167356-40-3) is the (−)-R-enantiomer of the dihydropyridine L-type calcium channel blocker clevidipine butyrate. It is distinguished from its (S)-counterpart by stereoselective interactions with plasma proteins and blood esterases that produce quantifiable differences in hydrolysis kinetics, protein binding, and pharmacokinetic disposition [1][2]. The racemate is approved as an intravenous antihypertensive (Cleviprex), but the isolated (R)-enantiomer serves as a critical reference standard for chiral chromatographic method development, enantioselective pharmacological studies, and impurity profiling in pharmaceutical quality control [3].

Why (R)-Clevidipine Cannot Be Substituted by Racemic Clevidipine or Other Dihydropyridines: Stereochemistry-Driven Pharmacokinetic Divergence


Substitution of the isolated (R)-enantiomer with racemic clevidipine or alternative dihydropyridine calcium channel blockers fails on three grounds. First, the enantiomers exhibit stereoselective protein binding: the free fraction of (R)-clevidipine is 0.32% versus 0.43% for (S)-clevidipine—a 25.6% difference that drives a 10% divergence in blood hydrolysis rates and alters the free drug concentration available for target engagement [1]. Second, the steady-state volume of distribution differs by 27.8% between enantiomers (R: 0.39 L/kg; S: 0.54 L/kg), with the (R)-form demonstrating a 27.3% faster 90% post-infusion decline (8 min vs 11 min), making the pharmacokinetic profile of the racemate an averaging of two distinct entities [2]. Third, other dihydropyridines such as nicardipine rely on hepatic CYP450 metabolism with elimination half-lives of 40–60 minutes, whereas (R)-clevidipine is cleared by blood and tissue esterases with an initial-phase half-life of approximately 1 minute—a 40–60-fold difference that fundamentally alters titratability and accumulation risk in organ dysfunction [3][4]. These stereochemical and metabolic distinctions preclude interchangeability without quantitative impact on experimental outcomes or clinical performance.

(R)-Clevidipine (CAS 167356-40-3): Product-Specific Quantitative Evidence Guide for Differentiated Scientific Selection


Enantioselective Protein Binding: (R)-Clevidipine Exhibits 25.6% Lower Free Fraction Than (S)-Clevidipine in Human Plasma

In human plasma, the (R)-enantiomer demonstrates a free fraction of 0.32%, compared to 0.43% for the (S)-enantiomer, with overall protein binding exceeding 99.5% for both [1]. This 25.6% lower free fraction for (R)-clevidipine is attributed to stereoselective binding to plasma proteins and is hypothesized to underlie the 10% difference in in vitro hydrolysis rates between the enantiomers in human blood [1]. The tighter protein binding of the (R)-form means that at equivalent total plasma concentrations, the pharmacologically active unbound concentration is lower, a distinction that is erased when using the racemate.

stereoselective protein binding enantioselective pharmacokinetics free drug concentration

Enantioselective Pharmacokinetic Disposition: (R)-Clevidipine Demonstrates 27.8% Smaller Volume of Distribution and 27.3% Faster 90% Decline vs (S)-Clevidipine

Following intravenous constant-rate infusion of racemic clevidipine to essential hypertensive patients, population pharmacokinetic modeling revealed distinct disposition parameters for each enantiomer. The mean steady-state volume of distribution (Vss) for (R)-clevidipine was 0.39 L/kg versus 0.54 L/kg for (S)-clevidipine—a 27.8% difference [1]. Blood clearance values were 0.103 L/min/kg for (R)- and 0.096 L/min/kg for (S)-clevidipine. Simulations of post-infusion decline demonstrated that 90% of the (R)-enantiomer concentration was eliminated by approximately 8 minutes, compared to 11 minutes for the (S)-enantiomer, representing a 27.3% faster offset [1]. The context-sensitive half-time was approximately 2 minutes regardless of stereochemical configuration [1].

enantioselective pharmacokinetics volume of distribution context-sensitive half-time

Clevidipine Racemate Achieves Target Blood Pressure 25–41% Faster Than Nicardipine in Hypertensive Emergencies

In a multicenter, randomized, single-blind, phase III non-inferiority trial (NCT04670809), clevidipine emulsion injection reached the target systolic blood pressure reduction of 15–25% in a median time of 9.0 (IQR 9.0–12.0) minutes, compared to 12.0 (IQR 12.0–15.0) minutes for nicardipine (P < 0.0001) [1]. The primary endpoint was met by 100.0% of clevidipine patients versus 95.9% of nicardipine patients within 30 minutes (absolute difference 4.1%; 95% CI 0.58–7.62) [1]. In an independent real-world, multi-center, retrospective matched cohort of 100 patient pairs, the median time to target blood pressure range was 20 (IQR 7–43) minutes for clevidipine versus 34 (IQR 14.5–57) minutes for nicardipine (P = 0.013), with numerically lower hypotension rates (10% vs 17%, P = 0.093) [2].

hypertensive emergency time-to-target blood pressure nicardipine comparator

Clevidipine Racemate Reduces Blood Pressure Excursion by 58% and Mortality by 64% Compared to Sodium Nitroprusside in Cardiac Surgery (ECLIPSE Trials)

The ECLIPSE program comprised three prospective, randomized, open-label trials involving 1,964 cardiac surgery patients across 61 centers, comparing clevidipine to nitroglycerin, sodium nitroprusside (SNP), and nicardipine [1]. For the widest predefined perioperative systolic BP range (75–145 mmHg pre/post-op; 65–135 mmHg intra-op), clevidipine demonstrated significantly less BP excursion than SNP: 4.37 vs 10.50 mmHg•min/h (P = 0.0027) [1]. For the narrowest range (105–145 mmHg pre/post-op; 95–135 mmHg intra-op), clevidipine again demonstrated superior control: 100.17 vs 127.87 mmHg•min/h (P = 0.045) [1]. Critically, 30-day mortality was 1.7% for clevidipine-treated patients versus 4.7% for SNP-treated patients (P = 0.045), representing a 64% relative risk reduction [1][2].

perioperative hypertension blood pressure excursion mortality sodium nitroprusside comparator

Clevidipine Racemate Reaches Target MAP 51% Faster Than Esmolol for Controlled Hypotensive Anesthesia

In a randomized controlled trial of 50 ASA I–II patients undergoing endoscopic endonasal repair of cerebrospinal fluid rhinorrhea, clevidipine infusion (starting at 0.5 mcg/kg/min, titrated by 0.5 mcg/kg/min every 3–5 min) achieved target MAP of 55–65 mmHg in 6.80 ± 3.10 minutes, compared to 13.90 ± 6.70 minutes for esmolol infusion (starting at 50 mcg/kg/min, titrated by 50 mcg/kg/min every 3–5 min) [1]. This represents a 51% faster time to target MAP (7.1-minute absolute difference). Additionally, significantly fewer clevidipine patients required rescue nitroglycerin (2/25 vs 8/25), and surgeon satisfaction scores were significantly higher in the clevidipine group [1].

controlled hypotension mean arterial pressure esmolol comparator surgical field quality

Clevidipine Clearance Is Independent of Hepatic and Renal Function: 40–60-Fold Shorter Half-Life Than Nicardipine in Organ Dysfunction Settings

Clevidipine undergoes rapid hydrolysis by non-specific esterases located in blood (primarily red blood cells) and extravascular tissues, with an initial-phase elimination half-life of approximately 1 minute accounting for 85–90% of clearance [1]. This esterase-dependent metabolism is not affected by hepatic or renal dysfunction [2][3]. In contrast, nicardipine undergoes hepatic metabolism primarily via CYP3A4 and exhibits an elimination half-life of 40–60 minutes—a 40–60-fold longer duration [4]. In settings of hepatic impairment, nicardipine clearance is reduced and accumulation occurs, whereas clevidipine pharmacokinetics remain unchanged [3].

esterase metabolism organ-independent clearance nicardipine comparator critical care pharmacokinetics

(R)-Clevidipine (CAS 167356-40-3): Priority Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Chiral Reference Standard for Enantioselective HPLC and SFC Method Development in Pharmaceutical Quality Control

The (R)-enantiomer's distinct chromatographic retention behavior on Chiralpak AD columns (baseline separation within 1 minute via SFC) and on quinidine carbamate-based chiral stationary phases (resolution Rs = 3.0) makes it an essential reference standard for method validation, system suitability testing, and impurity profiling in clevidipine butyrate drug substance and emulsion formulations [1]. Its documented free fraction difference (0.32% vs 0.43% for S-enantiomer) further supports its use in validating enantioselective bioanalytical assays where protein binding differences must be accounted for [2].

In Vitro Pharmacology Studies Requiring Defined Free Drug Concentrations at the L-Type Calcium Channel

The (R)-enantiomer's protein binding of >99.5% with a free fraction of 0.32%—distinct from the 0.43% free fraction of the (S)-enantiomer—enables precise calculation of unbound drug concentrations in cell-based calcium channel assays [1]. This is critical when correlating in vitro IC50 values (7.1 nM at −40 mV in guinea pig ventricular myocytes for the racemate) to free-drug exposure, as the racemate's averaged free fraction masks enantiomer-specific target engagement [2]. The (R)-enantiomer's longer in vitro hydrolysis half-life (5.8 min in whole blood versus 4.2 min for S-enantiomer, a 10% differential) also reduces the need for frequent re-dosing in longer-duration electrophysiology experiments [1].

Pharmacokinetic-Pharmacodynamic Modeling of Enantioselective Clearance in Organ Dysfunction Populations

The (R)-enantiomer's distinct disposition parameters—Vss of 0.39 L/kg, clearance of 0.103 L/min/kg, and 90% decline time of 8 minutes—provide the necessary inputs for physiologically based pharmacokinetic (PBPK) models that simulate enantiomer-specific exposure in hepatic or renal impairment [1]. Since clevidipine clearance via blood esterases is organ-independent, procurement of the isolated (R)-enantiomer enables researchers to dissect whether observed pharmacodynamic differences in critical illness are driven by stereoselective clearance or by altered target sensitivity [2].

Impurity Profiling and Stability-Indicating Assay Development for Clevidipine Butyrate Drug Products

The (R)-enantiomer serves as a critical impurity marker in clevidipine butyrate formulations where enantiomeric purity must be controlled. The documented photodegradation half-life of 2.4 hours in solution under light exposure, and the degradation profile yielding the H152/81 metabolite and Z-isomer under various stress conditions, make the (R)-enantiomer essential for forced degradation studies and stability-indicating method validation as per ICH Q1A guidelines [1]. Its use as a reference enables accurate quantification of chiral purity in lipid emulsion formulations where compartmentalization within oil droplets affects degradation kinetics [1].

Quote Request

Request a Quote for Clevidipine, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.